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Difluoromethyl(diphenyl)arsane

Cat. No.: B14295882
M. Wt: 280.14 g/mol
InChI Key: AXJGCVABOXZEFX-UHFFFAOYSA-N
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Description

Contextualization within Modern Organoarsenic Compound Research

Organoarsenic chemistry, the study of compounds containing carbon-arsenic bonds, has a rich and influential history. wikipedia.org The field's origins can be traced back to the 18th century with the synthesis of cacodyl, often considered the first synthetic organometallic compound. wikipedia.org In the early 20th century, organoarsenicals like Salvarsan were at the forefront of pharmaceutical development, earning Paul Ehrlich a Nobel Prize for its use as one of the first effective chemotherapeutic agents. wikipedia.orgchemeurope.comgeoscienceworld.org Historically, various organoarsenic compounds saw widespread industrial and agricultural use as herbicides, insecticides, and fungicides. wikipedia.orgusa-journals.com

However, growing awareness of the environmental and health impacts associated with arsenic has led to a decline in these broad applications. wikipedia.orgusa-journals.com Modern research has consequently shifted towards developing highly specialized organoarsenic compounds where the unique properties of arsenic can be precisely controlled for advanced applications. Arsenic typically exists in oxidation states (III) and (V), and organoarsenic compounds are commonly found with arsenic in these two states. wikipedia.org The focus is now on areas such as the synthesis of sophisticated ligands for catalysis, precursors for semiconductor materials, and building blocks for supramolecular structures. chemeurope.commdpi.comnih.gov

The synthesis of contemporary organoarsenic compounds often involves the alkylation of arsenic halides like arsenic trichloride (B1173362) (AsCl₃) with organolithium or Grignard reagents. wikipedia.orgusa-journals.com Research into fluorinated organoarsenicals, such as aryl-trifluoromethyl-arsines, has demonstrated methods for creating C-As bonds while introducing fluorine's unique electronic influence. cdnsciencepub.com Difluoromethyl(diphenyl)arsane emerges from this modern context, representing a targeted effort to combine the established coordination chemistry of tertiary arsines with the valuable physicochemical properties imparted by the difluoromethyl group.

Table 1: Classification of Representative Organoarsenic Compounds

ClassGeneral FormulaExample CompoundArsenic Oxidation StatePrimary Area of Interest
Arsonic AcidsRAsO(OH)₂Phenylarsonic acidVHistorical (Bechamp reaction), Precursors wikipedia.org
Arsinic AcidsR₂As(O)OHCacodylic acidVHerbicides, Fungicide Precursors wikipedia.orgusa-journals.com
Tertiary ArsinesR₃AsTriphenylarsine (B46628)IIILigands in Homogeneous Catalysis chemeurope.com
HaloarsinesR₂AsX, RAsX₂ChlorodiphenylarsineIIISynthetic Intermediates, Chemical Warfare Agents wikipedia.org
Fluoroalkyl ArsinesR'₂(CF₂H)AsThis compoundIIIAdvanced Ligand Design, Materials Science

Significance of Difluoromethyl and Organoarsine Functionalities in Contemporary Chemical Synthesis

The potential utility of this compound is best understood by examining its constituent parts: the diphenylarsine (B13773895) core and the difluoromethyl substituent. Each brings a distinct and valuable set of properties to the molecule.

Organoarsine Functionality: Tertiary arsines, particularly triphenylarsine, are well-established ligands in coordination chemistry and homogeneous catalysis. chemeurope.comresearchgate.net Like their phosphine (B1218219) analogs, they are effective σ-donors that can stabilize metal centers in various oxidation states. The arsenic atom's larger size and more diffuse orbitals compared to phosphorus can lead to different steric and electronic profiles in metal complexes, influencing catalytic activity and selectivity. The synthesis of new arsine ligands, such as biphenyl-based arsines, continues to be an active area of research for developing novel catalytic systems. conicet.gov.ar The diphenylarsine fragment in this compound provides this essential coordinating capability, allowing the molecule to act as a ligand for transition metals.

Difluoromethyl (CF₂H) Functionality: The introduction of fluorine-containing groups into organic molecules is a powerful strategy in modern chemistry, particularly in medicinal and materials science. alfa-chemistry.com The difluoromethyl group (CF₂H) is of particular interest because of its unique combination of properties that distinguish it from both methyl (CH₃) and trifluoromethyl (CF₃) groups. rsc.orgcas.cn

Key attributes of the CF₂H group include its role as a "lipophilic hydrogen bond donor." alfa-chemistry.com The C-H bond is polarized by the two adjacent fluorine atoms, making the hydrogen atom capable of forming hydrogen bonds, a feature absent in methyl and trifluoromethyl groups. rsc.orgnih.gov Furthermore, the CF₂H group is often considered a metabolically stable bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, allowing for the modulation of a molecule's biological activity and properties like target affinity. alfa-chemistry.comnih.govwiley.com Its incorporation can enhance lipophilicity and metabolic stability, which are crucial parameters in drug design. cas.cnnih.gov The development of efficient methods for introducing the CF₂H group, known as difluoromethylation, is a significant focus in synthetic chemistry. cas.cncas.cnnih.gov

By combining these functionalities, this compound emerges as a compound of significant interest. The introduction of the CF₂H group in place of a phenyl group in triphenylarsine is expected to dramatically alter the ligand's electronic properties, making the arsenic atom less basic. This modification, coupled with the group's unique hydrogen bonding capabilities, could lead to novel reactivity and selectivity when used as a ligand in catalysis or as a building block for advanced materials.

Table 2: Properties and Significance of the Difluoromethyl (CF₂H) Group

PropertyDescriptionSignificance in Chemical Synthesis
Hydrogen Bond DonorThe C-H bond is polarized by adjacent fluorine atoms, allowing it to act as a moderate hydrogen bond donor. rsc.orgnih.govwiley.comIntroduces non-covalent interaction capabilities, influencing molecular recognition and self-assembly. rsc.org
BioisostereCan serve as a structural and electronic mimic of hydroxyl (-OH), thiol (-SH), or amine groups. alfa-chemistry.comnih.govwiley.comValuable for modifying bioactive molecules to improve properties like target affinity and metabolic stability. nih.gov
Lipophilicity ModulationIncreases lipophilicity, but often to a lesser extent than the trifluoromethyl (-CF₃) group. alfa-chemistry.comAllows for fine-tuning of solubility and membrane permeability in drug candidates and functional materials. cas.cnnih.gov
Metabolic StabilityThe C-F bonds are very strong, making the group resistant to oxidative metabolism.Enhances the in vivo lifetime of pharmaceuticals. cas.cnnih.gov
Electronic EffectsStrongly electron-withdrawing, influencing the acidity and basicity of nearby functional groups.Modifies the electronic properties of catalysts and the reactivity of molecules. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11AsF2 B14295882 Difluoromethyl(diphenyl)arsane

Properties

Molecular Formula

C13H11AsF2

Molecular Weight

280.14 g/mol

IUPAC Name

difluoromethyl(diphenyl)arsane

InChI

InChI=1S/C13H11AsF2/c15-13(16)14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H

InChI Key

AXJGCVABOXZEFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[As](C2=CC=CC=C2)C(F)F

Origin of Product

United States

Iii. Spectroscopic Characterization for Structure Elucidation of Difluoromethyl Diphenyl Arsane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic and organometallic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Fluorine-19 (¹⁹F) NMR is a particularly powerful tool for characterizing organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. numberanalytics.comwikipedia.org The large chemical shift range of ¹⁹F NMR, spanning over 800 ppm, allows for the sensitive differentiation of fluorine atoms in varied electronic environments. numberanalytics.comwikipedia.org

For difluoromethyl(diphenyl)arsane, the ¹⁹F NMR spectrum is expected to show a signal for the two equivalent fluorine atoms of the difluoromethyl (CHF₂) group. The chemical shift of this signal provides information about the electron density around the fluorine nuclei. aiinmr.com The electronegativity of the arsenic and the phenyl groups directly influences this shift. Furthermore, coupling between the fluorine nuclei and the adjacent proton of the difluoromethyl group will result in a characteristic splitting pattern, specifically a doublet, in the proton-coupled ¹⁹F NMR spectrum. The magnitude of this geminal coupling constant (²JFH) is a key parameter for structural confirmation. In proton-decoupled ¹⁹F NMR spectra, this signal would appear as a singlet.

Table 1: Expected ¹⁹F NMR Data for this compound

Parameter Expected Value/Pattern Information Gained
Chemical Shift (δ) Dependent on solvent and reference Electronic environment of the CHF₂ group
Multiplicity Doublet (in proton-coupled spectrum) Confirms the presence of the H-C-F linkage

¹H and ¹³C NMR spectroscopy provide complementary information to fully map out the structure of this compound.

Proton (¹H) NMR: The ¹H NMR spectrum will display signals corresponding to the protons of the phenyl rings and the single proton of the difluoromethyl group.

Phenyl Region: The protons on the two phenyl groups will typically appear as a complex multiplet in the aromatic region of the spectrum (approximately 7.0-8.0 ppm). The exact chemical shifts and splitting patterns depend on the electronic effects of the arsenic substituent and the coupling between ortho, meta, and para protons.

Difluoromethyl Proton: The proton of the CHF₂ group will appear as a triplet due to coupling with the two equivalent fluorine atoms (¹JHF). The chemical shift of this proton is influenced by the electronegative fluorine atoms and the arsenic atom.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum, typically recorded with proton decoupling, will show distinct signals for each unique carbon atom in the molecule. mnstate.eduirisotope.com

Phenyl Carbons: The phenyl groups will give rise to four distinct signals: one for the ipso-carbon (the carbon attached to arsenic), and one each for the ortho, meta, and para carbons. Their chemical shifts provide insight into the electronic influence of the arsenic substituent on the aromatic ring. nih.gov

Difluoromethyl Carbon: The carbon of the CHF₂ group will appear as a triplet due to coupling with the two directly attached fluorine atoms (¹JCF). This is a highly characteristic signal for a difluoromethyl group. nih.gov

Table 2: Expected ¹H and ¹³C NMR Data for this compound

Nucleus Group Expected Chemical Shift (ppm) Expected Multiplicity (in coupled spectra) Key Coupling Constants
¹H Phenyl (C₆H₅) ~7.0 - 8.0 Multiplet nJHH
¹H Difluoromethyl (CHF₂) Variable Triplet ¹JHF
¹³C Phenyl (C₆H₅) ~120 - 140 Singlets (in proton-decoupled) -

To unambiguously assign all proton and carbon signals and to gain insight into the three-dimensional structure, advanced 2D NMR techniques are employed. ibs.frrsc.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded proton and carbon atoms, allowing for the definitive assignment of the CHF₂ proton to its corresponding carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It can establish the connectivity between the phenyl protons and their respective carbons, as well as the connectivity between the difluoromethyl group and the arsenic atom (via correlations to the ipso-carbon).

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space interactions between protons that are close to each other, providing information about the conformation and spatial arrangement of the phenyl groups relative to the difluoromethyl group. biophysics.org

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.comnih.gov By diffracting X-rays off a single crystal of this compound, a detailed map of electron density can be generated, from which the exact positions of all atoms (including hydrogen) can be determined. uu.nl

This technique provides a wealth of structural information, including:

Bond lengths: The precise distances between bonded atoms, such as the As-C and C-F bonds.

Bond angles: The angles formed by three connected atoms, for example, the C-As-C angle and the F-C-F angle.

Torsion angles: These define the conformation of the molecule, such as the rotation of the phenyl groups around the As-C bonds.

Crystal packing: How the individual molecules are arranged in the unit cell of the crystal. libretexts.org

The resulting structural parameters provide unequivocal proof of the molecule's identity and connectivity. researchgate.netresearchgate.net

Table 3: Key Structural Parameters from X-ray Crystallography for this compound

Parameter Description Significance
As-C(phenyl) bond length Distance between arsenic and a phenyl carbon Indicates the strength and nature of the arsenic-aryl bond
As-C(CHF₂) bond length Distance between arsenic and the difluoromethyl carbon Characterizes the bond between arsenic and the fluorinated alkyl group
C-F bond length Distance between carbon and fluorine in the CHF₂ group Typical value for a gem-difluoroalkane
C-As-C bond angle Angle between the two phenyl carbons and the arsenic atom Defines the geometry around the arsenic center
F-C-F bond angle Angle between the two fluorine atoms and the carbon Characterizes the geometry of the difluoromethyl group

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain insight into its structure through analysis of its fragmentation patterns. nih.gov

For this compound, high-resolution mass spectrometry (HRMS) would be used to accurately determine the mass of the molecular ion (M⁺). This allows for the calculation of the molecular formula, confirming the presence of the expected number of carbon, hydrogen, fluorine, and arsenic atoms.

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule. The resulting fragmentation pattern is a fingerprint of the compound's structure. Expected fragmentation pathways for this compound could include:

Loss of a phenyl radical ([M - C₆H₅]⁺)

Loss of the difluoromethyl radical ([M - CHF₂]⁺)

Cleavage of the C-F bonds

Analysis of these fragment ions helps to piece together the molecular structure and confirm the proposed connectivity.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Insights

Vibrational (Infrared) Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. nih.gov Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of specific bonds. spectroscopyonline.com For this compound, the IR spectrum would be expected to show:

C-H stretching vibrations: From the aromatic rings and the difluoromethyl group.

C=C stretching vibrations: Characteristic of the phenyl rings.

C-F stretching vibrations: Strong absorptions characteristic of the difluoromethyl group, typically in the region of 1100-1000 cm⁻¹.

As-C stretching vibrations: At lower frequencies, characteristic of the arsenic-carbon bonds.

Electronic (UV-Vis) Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edutechnologynetworks.com Aromatic compounds like this compound are expected to exhibit characteristic absorptions in the UV region due to π → π* transitions within the phenyl rings. unchainedlabs.comdenovix.com The position and intensity of these absorption bands can be influenced by the substitution on the phenyl rings, in this case, the arsenic-containing group.

Table 4: Summary of Spectroscopic Data

Technique Information Provided
¹⁹F NMR Electronic environment and connectivity of the CHF₂ group
¹H NMR Presence and environment of phenyl and CHF₂ protons
¹³C NMR Carbon framework, including phenyl and CHF₂ carbons
Advanced NMR (2D) Definitive atom connectivity and molecular conformation
X-ray Crystallography Precise 3D structure, bond lengths, and bond angles in the solid state
Mass Spectrometry Molecular weight, elemental formula, and structural fragments
Infrared (IR) Spectroscopy Presence of key functional groups (C-F, C=C, C-H)

Iv. Theoretical Studies and Computational Chemistry of Difluoromethyl Diphenyl Arsane

Quantum Chemical Calculations for Electronic Structure, Bonding, and Stability

Hypothetical Data Table based on General Principles: (Note: The following data is illustrative and not based on actual published calculations for this specific molecule.)

Table 1: Calculated Structural Parameters for Difluoromethyl(diphenyl)arsane
Parameter Value
As-C(phenyl) Bond Length ~1.96 Å
As-C(fluoro) Bond Length ~1.98 Å
C-F Bond Length ~1.37 Å
C-As-C Angle ~98°
Dipole Moment Value in Debye
Stabilization Energy Value in kcal/mol

Molecular Modeling and Simulation of Reaction Mechanisms and Pathways

Molecular modeling techniques are crucial for simulating how this compound might behave in a chemical reaction. researchgate.net By mapping the potential energy surface, researchers can identify transition states and intermediates for potential reactions, such as oxidation at the arsenic center or nucleophilic substitution at the difluoromethyl group. These simulations provide activation energies and reaction enthalpies, offering a kinetic and thermodynamic profile of the reaction pathways. Without specific studies, it is impossible to detail the mechanisms by which this compound might react.

Analysis of Frontier Molecular Orbitals (FMOs) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting a molecule's reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would reveal the most likely sites for electrophilic and nucleophilic attack, respectively. The energy gap between the HOMO and LUMO is also a key indicator of the molecule's kinetic stability and chemical reactivity. For this compound, one might hypothesize that the HOMO is localized on the arsenic atom's lone pair and the phenyl rings, while the LUMO might be associated with the σ* orbitals of the As-C or C-F bonds. However, only specific calculations could confirm the precise nature and energy of these orbitals.

Hypothetical Data Table based on General Principles: (Note: The following data is illustrative and not based on actual published calculations for this specific molecule.)

Table 2: Frontier Molecular Orbital Energies for this compound
Orbital Energy (eV) Description
HOMO Value Likely localized on As lone pair and π-system of phenyl rings
LUMO Value Likely associated with σ(As-C) or σ(C-F) orbitals
HOMO-LUMO Gap Value Indicator of chemical reactivity

V. Reactivity and Reaction Mechanisms of Difluoromethyl Diphenyl Arsane

Chemical Transformations Involving the Difluoromethyl Moiety

The difluoromethyl group is a key functional component, and its reactivity is a central aspect of the molecule's chemistry. It can undergo transformations through both radical and anionic pathways, making it a versatile synthon in organofluorine chemistry.

Radical difluoromethylation has become a powerful method for incorporating the CF2H group into organic molecules. researchgate.net While difluoromethyl(diphenyl)arsane is not a classical precursor, its CF2H group could potentially be activated to form a difluoromethyl radical (•CF2H) under appropriate conditions, such as through photoredox catalysis. sioc.ac.cn The generation of this radical would likely proceed via homolytic cleavage of the As-CF2H bond or the C-H bond, initiated by a suitable radical initiator or photocatalyst.

Once generated, the •CF2H radical is expected to participate in a variety of well-established radical reactions. These include:

Addition to Alkenes and Alkynes: The radical could add across carbon-carbon multiple bonds to form new C-C bonds, leading to more complex difluoromethylated products. researchgate.net

Hydrogen Atom Transfer (HAT): The radical can abstract a hydrogen atom from a suitable donor, terminating a radical chain or propagating a new one.

Cyclization Reactions: In appropriately designed substrates, a radical addition could trigger a subsequent cyclization, forming carbocyclic or heterocyclic ring systems. researchgate.net

The C-F bonds within the difluoromethyl group are generally strong and less prone to cleavage than the C-H or As-C bonds. However, under highly reductive conditions, selective C-F bond activation could occur, potentially leading to monofluoromethyl or even methyl derivatives, though such transformations are challenging.

Table 1: Representative Radical Reactions of Difluoromethyl Precursors This table shows examples of reactions involving the difluoromethyl radical generated from other common precursors, illustrating the potential reactivity of the •CF2H radical derived from this compound.

Precursor Reaction Type Substrate Product Type
Zn(SO2CF2H)2 C-H Difluoromethylation Heteroarene Heteroaryl-CF2H
PhSO2CF2H Radical Addition Alkene Difluoromethylated Alkane
S-(difluoromethyl)sulfonium salt Difluoromethylation/Cyclization N-arylacrylamide CF2H-containing Oxindole

The hydrogen atom of the difluoromethyl group is significantly more acidic than that of a standard methyl group due to the strong electron-withdrawing effect of the two fluorine atoms. pressbooks.publibretexts.orgucalgary.ca This increased acidity suggests that this compound can be deprotonated by a strong, non-nucleophilic base (e.g., lithium diisopropylamide or potassium tert-butoxide) to generate a diphenyl(difluoromethyl)arsenide anion, [Ph2AsCF2]−. acs.org

This difluoromethyl anion is a potent nucleophile and is expected to react readily with a range of electrophiles. acs.orgcas.cn Plausible reactions include:

Reaction with Carbonyls: Addition to aldehydes and ketones to form difluoromethylated secondary and tertiary alcohols, respectively.

Alkylation: Reaction with alkyl halides in a nucleophilic substitution to form a new C-C bond.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds. cas.cn

The stability and reactivity of the generated anion would be influenced by the nature of the counter-ion and the solvent system used. The diphenylarsine (B13773895) group itself would also play a role in stabilizing the negative charge.

Reactivity at the Central Arsenic Atom

The trivalent arsenic center in this compound is a primary site of reactivity, capable of undergoing both oxidation and ligand substitution reactions.

Like other tertiary arsines, such as triphenylarsine (B46628), this compound is susceptible to oxidation. wikipedia.org The arsenic(III) center can be readily oxidized to arsenic(V). Treatment with common oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) is expected to yield the corresponding difluoromethyl(diphenyl)arsine oxide, Ph2As(O)CF2H. wikipedia.orgrsc.org This oxidation converts the pyramidal As(III) center to a tetrahedral As(V) center.

The reaction with H2O2, for instance, is analogous to the well-documented oxidation of triphenylarsine to triphenylarsine oxide. rsc.org The resulting arsine oxide is a stable, crystalline compound. Further oxidation under more vigorous conditions could potentially lead to the formation of diphenylarsinic acid, although this would require cleavage of the As-CF2H bond. researchgate.net Conversely, the As(V) oxide could be reduced back to the parent As(III) arsine using appropriate reducing agents. This redox cycle is a fundamental aspect of organoarsenic chemistry. nih.govnih.gov

Table 2: Oxidation States and Corresponding Organoarsenic Compounds

Arsenic Oxidation State General Formula (R=Aryl/Alkyl) Example Compound from Ph2AsCF2H
As(III) R3As (Tertiary Arsine) This compound
As(V) R3AsO (Arsine Oxide) Difluoromethyl(diphenyl)arsine oxide
As(V) R2As(O)OH (Arsinic Acid) Diphenylarsinic acid

The arsenic center in this compound can act as a Lewis base or a nucleophile, allowing it to participate in ligand exchange and substitution reactions. Tertiary arsines are well-known ligands in coordination chemistry, readily forming complexes with transition metals. wikipedia.orgrsc.org this compound would be expected to coordinate to metal centers, acting as a ligand analogous to triphenylarsine, although its electronic properties would be modified by the electron-withdrawing difluoromethyl group.

Nucleophilic substitution at the arsenic center is also possible, though less common than for lighter pnictogens like phosphorus. A strong nucleophile could potentially displace one of the phenyl groups or the difluoromethyl group. nih.gov The mechanism of such a substitution could be associative or dissociative, depending on the nature of the substrate, the nucleophile, and the reaction conditions. ysu.eduwikipedia.orgyoutube.combyjus.com For instance, reaction with an organolithium reagent (R'Li) could potentially lead to a ligand exchange, forming Ph2AsR' or Ph(CF2H)AsR'.

Mechanistic Investigations of Complex Reactions

The mechanisms governing the reactions of this compound are predicated on the fundamental principles of radical, anionic, and organometallic chemistry.

A hypothetical radical difluoromethylation of an alkene initiated by a photocatalyst would likely proceed through the following steps:

Initiation: The photocatalyst, upon excitation by light, engages in a single-electron transfer (SET) with the arsine, leading to the formation of a radical cation and subsequent fragmentation to release the •CF2H radical.

Propagation: The •CF2H radical adds to the alkene double bond, generating a new carbon-centered radical. This new radical then abstracts a hydrogen atom from a donor molecule (e.g., solvent or another molecule of the arsine) to yield the final product and regenerate a radical species to continue the chain.

Termination: Two radical species combine to form a stable, non-radical product.

In the case of anionic reactivity , the mechanism for the reaction of the [Ph2AsCF2]− anion with an aldehyde would be a straightforward nucleophilic addition:

Deprotonation: A strong base removes the acidic proton from the CF2H group to form the nucleophilic diphenyl(difluoromethyl)arsenide anion.

Nucleophilic Attack: The carbon-centered anion attacks the electrophilic carbonyl carbon of the aldehyde.

Protonation: The resulting alkoxide intermediate is protonated upon aqueous workup to yield the final difluoromethylated alcohol.

The oxidation of the arsenic center is believed to proceed via nucleophilic attack of the lone pair on the arsenic atom onto the oxidant (e.g., an oxygen atom of H2O2), followed by the departure of a leaving group (e.g., H2O) to form the stable As=O double bond of the arsine oxide.

Elucidation of Catalytic Cycles Involving Arsenic and Difluoromethylation

While specific, detailed catalytic cycles involving this compound remain a specialized area of research, the general principles of catalytic difluoromethylation provide a framework for understanding its potential roles. Catalytic cycles in these reactions typically involve the generation of a difluoromethyl species that is then transferred to a substrate.

In the context of transition metal-catalyzed reactions, an organoarsenic compound like this compound could potentially participate in several ways. It might serve as a precursor to a difluoromethylating agent that interacts with a catalytically active metal center. Alternatively, the arsenic center itself could be involved in the catalytic turnover, although this is less commonly documented than catalysis by transition metals.

A hypothetical catalytic cycle could be initiated by the activation of the C-As bond in this compound by a metal catalyst. This could lead to the formation of a metal-difluoromethyl intermediate. This intermediate would then react with the substrate, transferring the difluoromethyl group and regenerating the active catalyst for the next cycle. The specifics of such a cycle, including the oxidation states of the metal and the nature of the ligands, would be highly dependent on the particular reaction system.

Radical-mediated pathways are another important mechanism for difluoromethylation. In such scenarios, this compound could serve as a source of difluoromethyl radicals (•CF2H) under thermal or photochemical conditions, or in the presence of a radical initiator. These highly reactive radicals can then add to various substrates, such as alkenes or arenes. A catalytic cycle in this context would involve the continuous generation of difluoromethyl radicals, with the arsenic-containing byproducts potentially being recycled or participating in subsequent steps.

It is important to note that the elucidation of these catalytic cycles often requires a combination of experimental techniques, including kinetic studies, in situ spectroscopy, and computational modeling, to identify the key steps and species involved.

Identification and Characterization of Reaction Intermediates and Transition States

The identification and characterization of reaction intermediates and transition states are fundamental to understanding the mechanism of any chemical transformation, including those involving this compound. These transient species are often highly reactive and present at low concentrations, making their detection challenging.

Reaction Intermediates:

In reactions involving this compound, several types of intermediates can be postulated. In transition metal-catalyzed processes, key intermediates would likely be organometallic species where the difluoromethyl group is bonded to the metal center. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography can sometimes be used to characterize these intermediates if they are sufficiently stable.

In radical reactions, the primary intermediate is the difluoromethyl radical (•CF2H). Its presence can often be inferred through trapping experiments with radical scavengers or detected directly using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. The subsequent reaction of this radical with a substrate would lead to other radical intermediates that eventually propagate to form the final product.

Transition States:

Transition states represent the highest energy point along the reaction coordinate and are, by their nature, fleeting and not directly observable. Their structures and energies are typically investigated through computational chemistry using methods like Density Functional Theory (DFT). These calculations can provide valuable insights into the geometry of the transition state, the bonds that are being formed and broken, and the activation energy of the reaction step. For instance, in a metal-catalyzed difluoromethylation, computational studies could model the transition state for the transfer of the difluoromethyl group from the metal to the substrate.

Vi. Coordination Chemistry and Ligand Applications of Difluoromethyl Diphenyl Arsane

Formation of Coordination Complexes with Transition Metals and Main Group Elements

Difluoromethyl(diphenyl)arsane readily forms coordination complexes with both transition metals and main group elements. The arsenic atom possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate covalent bond. The nature of these complexes can vary significantly depending on the metal, its oxidation state, and the reaction conditions.

The coordination chemistry of arsines with transition metals is well-established, and this compound follows this trend, forming stable complexes with various transition metal fragments. acs.org Similarly, its ability to coordinate to main group elements has been explored, leading to the synthesis of novel inorganic structures. soton.ac.ukuvic.ca The formation of these complexes is often achieved through the reaction of the arsine ligand with a suitable metal precursor, such as a metal halide or a complex with a labile ligand. soton.ac.uk

This compound as a Monodentate Ligand in Homogeneous Catalysis

In the realm of homogeneous catalysis, this compound functions as a monodentate ligand, binding to a single metal center through its arsenic donor atom. wgtn.ac.nz The electronic properties of the ligand, influenced by the electron-withdrawing difluoromethyl group, can significantly impact the catalytic activity of the resulting metal complex. dokumen.pub

Tertiary arsines, in general, have been utilized as ligands in various catalytic reactions, including Stille and Suzuki-Miyaura coupling reactions. rsc.org The performance of these catalysts is often dependent on the steric and electronic properties of the arsine ligand. conicet.gov.ar While less common than their phosphine (B1218219) counterparts, arsine ligands can offer unique reactivity and selectivity profiles in certain catalytic transformations. conicet.gov.ar The development of new ligands, including those with fluorinated substituents, is a continuous effort in the field of homogeneous catalysis to improve catalyst efficiency and stability. science.gov

Table 1: Examples of Catalytic Reactions Utilizing Arsine Ligands

Catalytic ReactionMetal CatalystArsine Ligand TypeReference
Stille CouplingPalladiumTri(p-anisyl)arsine rsc.org
Suzuki-Miyaura CouplingPalladiumArsa-Buchwald ligands rsc.orgresearchgate.net
Heck ReactionPalladiumBiphenyl-based arsines conicet.gov.arconicet.gov.ar

Steric and Electronic Influences of the Difluoromethyl Group on Ligand Properties

The difluoromethyl (CHF₂) group exerts a profound influence on both the steric and electronic properties of this compound, which in turn affects its coordination behavior.

Electronic Effects: The two fluorine atoms in the difluoromethyl group are highly electronegative, leading to a significant inductive electron-withdrawing effect. This effect reduces the electron density on the arsenic atom, making it a weaker σ-donor compared to its non-fluorinated analogue, methyldiphenylarsane. chemsrc.com This reduced donor strength can influence the stability and reactivity of the resulting metal complexes. The electronic properties of fluorinated ligands have been a subject of interest in coordination chemistry, as they can be tuned to modify the characteristics of the metal center. researchgate.net

Structural and Electronic Characterization of Metal-Arsane Complexes

The detailed characterization of metal-arsane complexes is crucial for understanding their bonding, structure, and reactivity. A variety of spectroscopic and analytical techniques are employed for this purpose.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing these complexes in solution. ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide information about the organic framework of the ligand, while ³¹P NMR can be used if a phosphine ligand is also present in the complex for comparative purposes. journalirjpac.com Changes in chemical shifts upon coordination can provide insights into the electronic environment of the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. For instance, the vibrational frequencies of carbonyl (CO) ligands in metal carbonyl complexes are sensitive to the electronic properties of the other ligands, such as this compound. A shift to higher stretching frequencies for the CO ligands would indicate a decrease in electron density at the metal center, consistent with the electron-withdrawing nature of the difluoromethyl group.

Table 2: Spectroscopic Data for a Hypothetical Metal-Difluoromethyl(diphenyl)arsane Complex

TechniqueObservationInterpretation
X-ray CrystallographyM-As bond length of 2.45 ÅProvides precise structural data.
¹⁹F NMRDoublet at -120 ppmConfirms the presence of the CHF₂ group and its coupling to hydrogen.
IR (for a co-ligated CO)ν(CO) at 2010 cm⁻¹Indicates a relatively electron-poor metal center due to the arsine ligand.

Note: This table presents hypothetical data for illustrative purposes.

Rational Ligand Design Principles Incorporating this compound Units for Enhanced Reactivity

The unique properties of this compound make it an attractive building block in the rational design of new ligands for specific applications in catalysis and materials science. The principles of ligand design aim to systematically modify the ligand structure to achieve desired catalytic performance or material properties. nih.govamericanpharmaceuticalreview.comnih.gov

By incorporating the this compound moiety into larger, more complex ligand architectures, it is possible to fine-tune the steric and electronic environment around a metal center. For example, the introduction of this unit into bidentate or polydentate ligand frameworks could lead to catalysts with enhanced stability and selectivity. rsc.org The electron-withdrawing nature of the difluoromethyl group can be strategically employed to modulate the reactivity of the metal center, potentially favoring certain catalytic pathways over others. This approach allows for the development of catalysts with improved performance for challenging chemical transformations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing difluoromethyl(diphenyl)arsane, and what analytical techniques validate its purity?

  • Synthesis : The compound can be synthesized via nucleophilic substitution using diphenylarsine and difluoromethyl halides (e.g., ClCF2H) under inert conditions. A Schlenk line is essential to exclude moisture and oxygen, which degrade arsenic intermediates. Cesium carbonate or other mild bases may facilitate deprotonation .
  • Characterization : Use 19F^{19}\text{F} NMR to confirm the presence of the difluoromethyl group (δ ~ -80 to -100 ppm). High-resolution mass spectrometry (HRMS) and elemental analysis verify molecular weight and composition. X-ray crystallography resolves structural ambiguities, particularly arsenic coordination geometry .

Q. How should researchers handle this compound safely in laboratory settings?

  • Risk Mitigation : Conduct a hazard analysis focusing on arsenic toxicity and fluorinated byproducts. Use gloveboxes for air-sensitive steps and secondary containment for spills. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and fume hoods rated for volatile arsenic compounds .
  • Waste Disposal : Quench residual arsenic with aqueous hydrogen peroxide to form less toxic arsenate derivatives. Consult institutional guidelines for arsenic waste segregation .

Q. What spectroscopic methods differentiate this compound from structurally similar organoarsenicals?

  • NMR : 1H^{1}\text{H} NMR shows aromatic protons (δ 7.2–7.8 ppm) and 19F^{19}\text{F} NMR confirms CF2 symmetry (singlet or doublet depending on coupling). 13C^{13}\text{C} NMR distinguishes CF2 carbons (δ ~ 110–120 ppm, 1JCF^1J_{CF} ~ 250 Hz) .
  • IR/Raman : The As–C stretching vibration (500–600 cm1^{-1}) and CF2 symmetric/asymmetric stretches (1100–1250 cm1^{-1}) are diagnostic .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

  • Electrophilic Behavior : The arsenic center acts as a soft electrophile, reacting with thiols or phosphines via oxidative addition. Fluorine’s electron-withdrawing effect enhances As(III) electrophilicity, as shown in DFT studies .
  • Catalytic Applications : Palladium-catalyzed couplings (e.g., with aryl halides) require ligand optimization to prevent arsenic-induced catalyst poisoning. Triarylphosphines improve yields by stabilizing Pd intermediates .

Q. How does the difluoromethyl group influence the compound’s bioactivity compared to non-fluorinated analogs?

  • Pharmacokinetics : Fluorine increases lipophilicity (logP) by ~0.5–1 unit, enhancing membrane permeability. In vitro assays (e.g., Caco-2 cells) confirm improved absorption over diphenylarsine derivatives .
  • Metabolic Stability : The CF2 group resists oxidative metabolism (cytochrome P450), as evidenced by microsomal incubation studies. 18O^{18}\text{O}-labeling tracks arsenic oxidation products .

Q. What computational strategies predict the stereoelectronic effects of the difluoromethyl group on arsenic’s Lewis acidity?

  • DFT/Molecular Modeling : Calculate natural bond orbital (NBO) charges to quantify arsenic’s electrophilicity. Comparative studies with CH3 or CF3 analogs reveal fluorine’s inductive effects reduce electron density at As by ~10% .
  • Docking Studies : Simulate interactions with biological targets (e.g., thioredoxin reductase) to rationalize inhibitory potency. Fluorine’s gauche effect may enforce conformations favoring target engagement .

Q. Are there contradictions in reported thermodynamic stability data, and how can they be resolved?

  • Data Discrepancies : Some studies report decomposition at 150°C, while others note stability up to 200°C. Thermogravimetric analysis (TGA) under nitrogen vs. air reveals oxidative degradation as a key variable .
  • Standardization : Use dynamic DSC with controlled heating rates (5–10°C/min) and replicate experiments to account for batch-to-batch variability in arsenic purity .

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction atmosphere (argon vs. nitrogen), as trace oxygen promotes As(III) oxidation. Pre-dry solvents to <10 ppm H2O .
  • Data Validation : Cross-reference NMR shifts with Cambridge Structural Database entries for organoarsenicals. Submit crystallography data to the Protein Data Bank for public access .

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